molecular formula C8H4F3NO4 B1450997 5-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid CAS No. 1202634-08-9

5-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid

Cat. No. B1450997
M. Wt: 235.12 g/mol
InChI Key: SFGLBMUYPPZUOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid is a derivative of trifluoromethylpyridine (TFMP). TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a derivative of TFMP, has been reported . Palladium-catalyzed monoalkoxycarbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine has also been reported .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .


Chemical Reactions Analysis

The researchers explain that the introduction of TFMP groups within the structures of other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Crystal Structure and Molecular Interactions

Hydrogen-Bonding Network and Crystal Packing 5-(Trifluoromethyl)pyridine-2-carboxylic acid, when in its acid hydrate form, exhibits a unique crystal structure characterized by a water-bridged hydrogen-bonding dimer. This arrangement leads to a two-dimensional sheet formation through intermolecular hydrogen-bonding interactions. The trifluoromethyl groups extend outward, contributing to the three-dimensional packing through F⋯F and C—H⋯F contacts (Ye & Tanski, 2020).

Synthesis and Chemical Behavior

Synthesis of Pesticides Precursor 5-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid is a crucial intermediate in synthesizing certain pesticides. The review of the synthesis processes highlights its importance in the chemical industry and the value of optimizing its production methods (Lu Xin-xin, 2006).

Synthesis of Chromeno[2,3-b]pyridine Derivative This compound also plays a role in the synthesis of chromeno[2,3-b]pyridine derivatives, which possess significant industrial, biological, and medicinal properties. The specific synthesis process involves a multicomponent reaction and yields a product confirmed by various spectroscopic methods (Ryzhkova et al., 2023).

Material Science and Molecular Interactions

Study of Short, Strong Hydrogen Bonds The crystal structure of pyridine-3,5-dicarboxylic acid, which is structurally similar to 5-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid, reveals the existence of short, strong hydrogen bonds. These bonds exhibit temperature-dependent proton migration, indicating their potential significance in understanding molecular interactions and material properties (Cowan et al., 2005).

Spectroscopy and Molecular Characterization

Spectroscopic Characterization The compound's spectroscopic characterization is crucial for understanding its structure and behavior. Studies involving Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, along with density functional theory (DFT) calculations, provide deep insights into its molecular structure and properties, including non-linear optical (NLO) properties and interaction with DNA (Vural & Kara, 2017).

Molecular Interaction Studies

Study of Interaction with Iodine The interaction of 5-trifluoromethyl-pyridine-2-thione, a structurally related compound, with molecular iodine has been explored. This interaction is crucial for understanding its behavior, especially in the context of potential pharmaceutical applications (Chernov'yants et al., 2011).

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The demand for TFMP derivatives has been increasing steadily in the last 30 years .

properties

IUPAC Name

5-(trifluoromethyl)pyridine-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4/c9-8(10,11)3-1-4(6(13)14)5(7(15)16)12-2-3/h1-2H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGLBMUYPPZUOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid
Reactant of Route 2
5-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid
Reactant of Route 3
Reactant of Route 3
5-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid
Reactant of Route 4
Reactant of Route 4
5-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid
Reactant of Route 5
Reactant of Route 5
5-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid
Reactant of Route 6
Reactant of Route 6
5-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid

Citations

For This Compound
1
Citations
R Crettaz, J Waser, Y Bessard - Organic process research & …, 2001 - ACS Publications
2,3-Dichloropyridines undergo a mono- or a dicarbonylation in the presence of carbon monoxide, an alcohol, and a palladium catalyst, affording selectively either alkyl 3-chloropyridine-…
Number of citations: 19 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.